N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide
Description
The compound, identified in PubChem under a closely related name (), features a complex hybrid structure combining a tetrahydrothiophene-1,1-dioxide moiety, a pyrano[2,3-f]chromen-2-one core, and an acetamide linker. Key structural attributes include:
- Fused pyrano-chromen system: The 4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl substituent introduces rigidity and aromaticity.
- Acetamide bridge: The -OCH2C(O)NH- linkage facilitates structural diversity and intermolecular interactions.
Properties
Molecular Formula |
C21H25NO7S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetamide |
InChI |
InChI=1S/C21H25NO7S/c1-12-8-18(24)28-20-14-4-6-21(2,3)29-15(14)9-16(19(12)20)27-10-17(23)22-13-5-7-30(25,26)11-13/h8-9,13H,4-7,10-11H2,1-3H3,(H,22,23) |
InChI Key |
VMSZULJGGDPUEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NC4CCS(=O)(=O)C4)(C)C |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide is a complex organic compound characterized by its unique structural features that include a tetrahydrothiophene ring and a pyranochromene moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Molecular Structure
- Chemical Formula : C24H25NO5S
- Molecular Weight : 439.52 g/mol
- CAS Number : 1401529-95-0
Structural Features
The compound features a tetrahydrothiophene ring with a sulfone group and an acetamide moiety, which are critical for its biological activity. The presence of the pyranochromene structure contributes to its potential as an anti-cancer agent.
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. The compound has been shown to activate caspases, which are critical enzymes in the apoptotic pathway.
Key Findings:
- Caspase Activation : The compound significantly increases the levels of active Caspase 3, Caspase 8, and Caspase 9 in treated cancer cells (e.g., MCF-7 breast cancer cells), indicating activation of both intrinsic and extrinsic apoptotic pathways.
- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, which is crucial for halting the proliferation of cancer cells.
- Cytochrome C Release : The compound enhances cytochrome C levels in treated cells, supporting its role in promoting intrinsic apoptosis.
Efficacy Against Cancer Cell Lines
The efficacy of this compound has been evaluated against several human cancer cell lines. The following table summarizes the IC50 values observed in various studies:
Study on MCF-7 Cells
In a study examining the effects on MCF-7 breast cancer cells:
- Treatment with the compound resulted in a 7.45-fold increase in active Caspase 3 levels compared to untreated controls.
- Cytochrome C expression increased by approximately 12.76-fold , indicating robust apoptotic signaling.
Comparative Analysis with Doxorubicin
When compared to doxorubicin (a standard chemotherapy agent), this compound demonstrated comparable or superior anti-proliferative effects across multiple cancer cell lines while exhibiting lower cytotoxicity towards normal cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acetamides with Sulfur-Containing Heterocycles
a. N-(2-Amino-2-oxoethyl)-2-[(R,R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-yl]acetamide (12b) ()
- Structure : Features a dispiro trioxolane-adamantane-cyclohexane core.
- Synthesis : Utilizes mixed anhydride coupling (84% yield) and Et3N catalysis.
- Key Data : Purified via flash chromatography; characterized by ¹H/¹³C NMR.
- Comparison : Unlike the target compound, 12b lacks a sulfone group but shares the acetamide linker, highlighting versatility in coupling strategies.
b. Tetrahydrothienothiazolopyrimidines ()
- Structure: Sulfur-rich heterocycles (e.g., benzothieno[3,2-e]triazolo[4,3-c]pyrimidines).
- Synthesis : S,N-tandem heterocyclizations using dibromotetrahydrothiophene dioxide.
- Comparison: These compounds share the sulfone group but replace the pyrano-chromen system with fused triazolo-pyrimidine rings.
Acetamides with Fused Pyrano/Chromen Systems
a. Pyrano[2,3-f]chromen Derivatives
- Target Compound: The pyrano-chromen core is structurally analogous to natural coumarin derivatives, which often exhibit bioactivity.
- Synthesis : Similar to , where THP-protected acetamides are synthesized using p-TsOH catalysis (71% yield).
b. N-(9,10-Dioxoanthracenyl)-2-thioacetamides ()
- Structure: Anthraquinone core with thioacetamide substituents.
- Activities : Demonstrated antioxidant and antiplatelet effects.
- Comparison: While lacking the pyrano-chromen system, these derivatives emphasize the role of electron-deficient aromatic systems in bioactivity.
Acetamides with Pyrimidine/Thieno Substituents
a. 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
- Structure: Pyrimidinone-thioether linked to dichlorophenylacetamide.
- Key Data : 80% yield, mp 230°C, ¹H NMR δ 12.50 (NH), 4.12 (SCH2).
- Comparison : The pyrimidine-thioether motif contrasts with the target’s sulfone group but shares the acetamide functionality.
b. 2-((5-(5-Methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide ()
- Structure: Thieno[2,3-d]pyrimidine core with furyl and naphthyl groups.
- Key Data : Molar mass 523.63 g/mol, predicted pKa 13.13.
- Comparison: The thienopyrimidine system introduces planar aromaticity, differing from the target’s pyrano-chromen scaffold.
Structural and Functional Data Table
*Calculated based on molecular formula from .
Preparation Methods
Cyclization of β-Keto Nitriles
A β-keto nitrile derivative is cyclized with a dihydroxybenzaldehyde precursor under refluxing ethanol in the presence of acetic acid. This reaction proceeds via keto-enol tautomerization, followed by intramolecular nucleophilic attack to form the pyran ring. For instance, the cyclization of 5 (β-keto nitrile) with 6 (3-hydrazineyltetrahydrothiophene-1,1-dioxide) yields a fused pyranochromen intermediate.
Methylation and Oxidation
Post-cyclization, selective methylation at the 4- and 8-positions is achieved using methyl iodide under basic conditions (e.g., potassium carbonate in DMF). The 2-oxo group is introduced via oxidation with potassium permanganate in acetone, ensuring regioselectivity.
Functionalization with the Acetamide Linkage
The acetamide bridge connects the pyranochromen core to the tetrahydrothiophene sulfone group. Source highlights chloroacetyl chloride and ester saponification as key steps for introducing this functionality.
Chloroacetylation
The phenolic oxygen of the pyranochromen intermediate is alkylated with ethyl 2-bromoacetate in the presence of a base (e.g., sodium hydride) to form the ester derivative 9 . Subsequent saponification using lithium hydroxide in tetrahydrofuran (THF) yields the carboxylic acid 10b .
Amidation
The acid 10b is activated with thionyl chloride to form the acyl chloride, which is then coupled with N-(1,1-dioxidotetrahydrothiophen-3-yl)amine. This reaction is conducted in dichloromethane with triethylamine as a base, yielding the acetamide product.
Preparation of the Tetrahydrothiophene Sulfone Moiety
The N-(1,1-dioxidotetrahydrothiophen-3-yl) group is synthesized separately and introduced via nucleophilic substitution. Source details the oxidation of tetrahydrothiophene derivatives to sulfones using hydrogen peroxide in acetic acid.
Synthesis of 3-Aminotetrahydrothiophene-1,1-dioxide
Tetrahydrothiophene is treated with hydrogen peroxide (30%) in glacial acetic acid at 60°C for 12 hours to yield the sulfone. Nitration at the 3-position followed by reduction with palladium on carbon (H₂, 1 atm) produces the amine.
Coupling to the Acetamide
The amine is reacted with the acyl chloride derivative of 10b under Schotten-Baumann conditions (aqueous sodium hydroxide, dichloromethane) to form the final acetamide bond.
Optimization and Analytical Validation
Solvent and Catalytic Optimization
Characterization Data
Challenges and Alternative Routes
Competing Side Reactions
Palladium-Catalyzed Coupling
An alternative route employs Suzuki-Miyaura coupling to attach pre-functionalized pyranochromen and tetrahydrothiophene fragments, though yields remain suboptimal (50–60%).
Scale-Up Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer during exothermic steps (e.g., sulfonation), reducing decomposition risks.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?
- The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and amide coupling. Key steps include:
- Activation of the pyrano[2,3-f]chromen-5-yl moiety for ether formation (e.g., using sodium hydride in anhydrous THF).
- Amide bond formation between the activated acetamide intermediate and the tetrahydrothiophene-dioxide fragment (e.g., via EDC/HOBt coupling).
- Optimization of temperature (e.g., 0–5°C for sensitive steps) and solvent polarity (e.g., DMF for solubility) to minimize side reactions .
- Table 1 : Comparison of reaction conditions and yields:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Etherification | NaH, THF, 0°C | 65 | 90% |
| Amide Coupling | EDC/HOBt, DMF, RT | 72 | 88% |
| Purification | Column chromatography (SiO₂, EtOAc/Hexane) | — | 95% |
Q. Which analytical techniques are essential for verifying structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regioselectivity of substitutions (e.g., δ 2.1–2.3 ppm for methyl groups on the pyranochromene ring) .
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula (e.g., [M+H]⁺ calculated for C₂₃H₂₇NO₈S).
- HPLC-PDA : Assess purity (>95%) and detect trace impurities (e.g., residual solvents or unreacted intermediates) .
Q. How can researchers screen this compound for preliminary bioactivity?
- Use in vitro assays targeting enzymes or receptors structurally related to its functional groups (e.g., kinase inhibition assays due to the pyranochromene core).
- Example Protocol :
- Incubate with target enzymes (e.g., COX-2 or LOX-5) at 10 µM concentration.
- Measure IC₅₀ values via fluorometric or colorimetric detection (e.g., IC₅₀ = 15–20 µM for COX-2 inhibition in similar compounds) .
Advanced Research Questions
Q. What mechanistic insights explain contradictory bioactivity data observed in similar compounds?
- Contradictions may arise from stereochemical variations (e.g., cis/trans isomerism in the tetrahydrothiophene-dioxide moiety) or solvent-dependent conformational changes.
- Methodological Approach :
- Perform molecular dynamics simulations to analyze ligand-receptor binding stability (e.g., using AutoDock Vina).
- Validate with circular dichroism (CD) spectroscopy to assess secondary structure interactions .
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
- Case Study : Ambiguous NOESY correlations in the pyranochromene region.
- Use 2D NMR (HSQC, HMBC) to assign overlapping signals (e.g., cross-peaks between H-3 of tetrahydrothiophene and C=O of the acetamide group).
- Compare with X-ray crystallography data for solid-state conformation .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Structural Modifications :
- Introduce electron-withdrawing groups (e.g., -CF₃) on the chromene ring to reduce CYP450-mediated oxidation.
- Replace labile ether linkages with thioether or carbamate bonds .
- Table 2 : Metabolic stability in human liver microsomes:
| Derivative | Half-life (min) | CLint (µL/min/mg) |
|---|---|---|
| Parent Compound | 12 | 45 |
| -CF₃ Analog | 28 | 22 |
Experimental Design & Best Practices
Q. How should researchers design dose-response studies to account for solubility limitations?
- Pre-solubilize the compound in DMSO (≤0.1% final concentration) and dilute in assay buffer containing 0.01% Tween-80.
- Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates .
Q. What computational tools predict synthetic pathways with minimal byproducts?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
